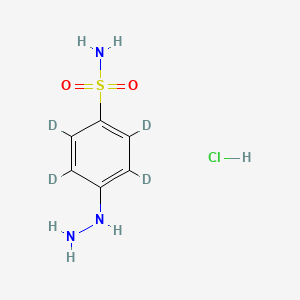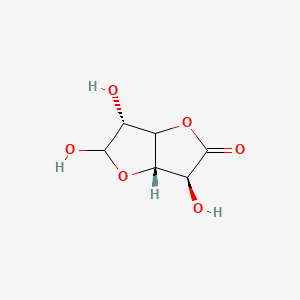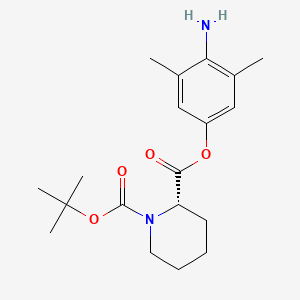
D-erythro-N,N-Dimethylsphingosine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythro-N,N-Dimethylsphingosine-d6, also known as D-e-DMS-d6, is a deuterated analog of sphingosine, a bioactive lipid molecule found in cell membranes. D-e-DMS-d6 has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
D-erythro-N,N-Dimethylsphingosine-d6 acts as a competitive inhibitor of sphingosine kinase, an enzyme that converts sphingosine to sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that plays a critical role in cell signaling and regulates various physiological processes, including cell proliferation, survival, and migration. By inhibiting sphingosine kinase, D-erythro-N,N-Dimethylsphingosine-d6 reduces the production of S1P and alters the balance of sphingolipids in cells.
Biochemical and Physiological Effects:
D-erythro-N,N-Dimethylsphingosine-d6 has been shown to have various biochemical and physiological effects in different cell types and animal models. Studies have demonstrated that D-erythro-N,N-Dimethylsphingosine-d6 can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. Additionally, D-erythro-N,N-Dimethylsphingosine-d6 has been reported to modulate immune responses, reduce inflammation, and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using D-erythro-N,N-Dimethylsphingosine-d6 in lab experiments is its high degree of deuterium incorporation, which allows for precise quantification and identification of sphingolipids. D-erythro-N,N-Dimethylsphingosine-d6 is also stable under different experimental conditions, making it suitable for various analytical techniques. However, D-erythro-N,N-Dimethylsphingosine-d6 has some limitations, including its high cost and limited availability. Moreover, the use of D-erythro-N,N-Dimethylsphingosine-d6 requires specialized equipment and expertise, which may limit its accessibility to some researchers.
Direcciones Futuras
The potential applications of D-erythro-N,N-Dimethylsphingosine-d6 in scientific research are vast, and several future directions can be explored. One of the areas of interest is the development of new sphingosine kinase inhibitors based on the structure of D-erythro-N,N-Dimethylsphingosine-d6. These inhibitors could have improved efficacy and selectivity and could be used as potential therapeutics for cancer and other diseases. Another future direction is the investigation of the role of sphingolipids in aging and age-related disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the use of D-erythro-N,N-Dimethylsphingosine-d6 in the development of new diagnostic tools for sphingolipid-related diseases is another exciting direction for future research.
Conclusion:
In conclusion, D-erythro-N,N-Dimethylsphingosine-d6 is a valuable tool for scientific research, particularly in the field of sphingolipidomics. Its unique properties and potential applications make it an essential component of many studies investigating the role of sphingolipids in biological systems. Further research is needed to explore the full potential of D-erythro-N,N-Dimethylsphingosine-d6 in different areas of scientific research, including drug discovery, disease diagnosis, and aging research.
Métodos De Síntesis
The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 involves the deuterium labeling of sphingosine using deuterated methyl iodide. The process is carried out under anhydrous conditions and requires multiple steps to achieve a high degree of deuterium incorporation. The final product is a white crystalline powder with a purity of over 99%.
Aplicaciones Científicas De Investigación
D-erythro-N,N-Dimethylsphingosine-d6 has been used in a wide range of scientific research, including studies on lipid metabolism, cell signaling, and cancer therapy. One of the most significant applications of D-erythro-N,N-Dimethylsphingosine-d6 is in the field of sphingolipidomics, which involves the comprehensive analysis of sphingolipids and their functions in biological systems. D-erythro-N,N-Dimethylsphingosine-d6 is a valuable tool for identifying and quantifying sphingosine and other sphingolipids in complex biological samples.
Propiedades
IUPAC Name |
(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXOQXUDKDCXME-IJEPZDFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-erythro-N,N-Dimethylsphingosine-d6 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)





![1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid](/img/structure/B587046.png)


